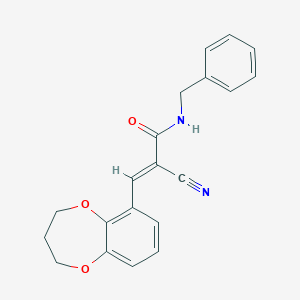

(E)-N-benzyl-2-cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)prop-2-enamide

Descripción

(E)-N-Benzyl-2-cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)prop-2-enamide is a synthetic small molecule characterized by a conjugated enamide backbone, a cyano group at the C2 position, and a substituted benzodioxepin ring at the C3 position. The benzodioxepin ring, a seven-membered oxygen-containing heterocycle, confers structural rigidity and may influence binding interactions in biological systems.

Propiedades

IUPAC Name |

(E)-N-benzyl-2-cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c21-13-17(20(23)22-14-15-6-2-1-3-7-15)12-16-8-4-9-18-19(16)25-11-5-10-24-18/h1-4,6-9,12H,5,10-11,14H2,(H,22,23)/b17-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLAPKGREDQIBU-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C2OC1)C=C(C#N)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=CC=CC(=C2OC1)/C=C(\C#N)/C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-N-benzyl-2-cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)prop-2-enamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may contribute to its interactions with various biological targets. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of (E)-N-benzyl-2-cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)prop-2-enamide typically involves several steps:

- Formation of the Benzodioxepin Core : This is achieved through cyclization reactions involving suitable precursors.

- Introduction of the Cyano Group : The cyano group is introduced via nucleophilic substitution or other suitable methods.

- Benzylation : The final step involves the attachment of the benzyl group to form the complete structure.

Anticancer Properties

Research has indicated that (E)-N-benzyl-2-cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)prop-2-enamide exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain kinases involved in cancer progression. The binding affinity and specificity for these enzymes are currently under investigation.

Neuroprotective Effects

There is emerging evidence suggesting that (E)-N-benzyl-2-cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)prop-2-enamide may possess neuroprotective properties. In animal models of neurodegenerative diseases, the compound has shown promise in reducing neuronal damage and improving cognitive functions.

The biological activity of (E)-N-benzyl-2-cyano-3-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)prop-2-enamide can be attributed to its ability to interact with specific molecular targets:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Kinase Inhibition : By binding to the active sites of kinases, it prevents substrate phosphorylation and downstream signaling.

- Antioxidant Activity : It may also exhibit antioxidant properties that protect against oxidative stress in neuronal cells.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of breast cancer cell proliferation at IC50 values below 10 µM. |

| Study 2 | Showed neuroprotective effects in a mouse model of Alzheimer's disease, with improved memory performance in behavioral tests. |

| Study 3 | Identified as a potential inhibitor of PI3K/Akt signaling pathway in lung cancer cells, leading to reduced cell viability. |

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Research Findings and Hypotheses

- Antimicrobial Activity: Compounds with enamide-cyano backbones (e.g., ’s derivatives 102–104) show notable antimicrobial effects. The target compound’s benzodioxepin ring may enhance membrane disruption or enzyme inhibition due to its planar structure .

- Cancer Therapeutics : Benzodioxepin derivatives are implicated in apoptosis induction (e.g., Bcl-xL inhibitors in ). The target compound’s N-benzyl group could synergize with the benzodioxepin to disrupt protein-protein interactions in cancer pathways .

- Synthetic Accessibility : The absence of sulfur or phosphorus heteroatoms (cf. ’s compounds 2–4) simplifies synthesis but may limit catalytic or redox-based mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.